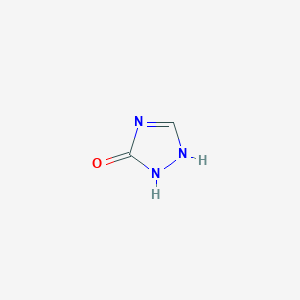

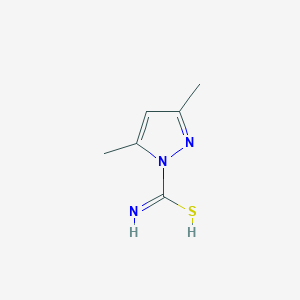

1,2-dihydro-1,2,4-triazol-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound with the identifier “1,2-dihydro-1,2,4-triazol-3-one” is known as N6-Monobutyryladenosine 3’:5’-Cyclic Monophosphate Sodium Salt. This compound is a derivative of adenosine monophosphate, which plays a crucial role in various biological processes. It is often used in scientific research due to its unique properties and applications in biochemistry and molecular biology.

Mecanismo De Acción

Target of Action

CID 70253, also known as Zoledronic acid, is a third-generation, nitrogen-containing bisphosphonate . It primarily targets osteoclasts, the cells responsible for bone resorption . By inhibiting these cells, Zoledronic acid prevents the breakdown of bone and is therefore used to treat and prevent multiple forms of osteoporosis, hypercalcemia of malignancy, multiple myeloma, bone metastases from solid tumors, and Paget’s disease of bone .

Mode of Action

Zoledronic acid works by binding to hydroxyapatite, a component found in bones . This binding inhibits the activity of osteoclasts, thereby reducing bone resorption and turnover . As a result, it helps to maintain or increase bone density and strength .

Biochemical Pathways

Zoledronic acid affects the biochemical pathway of bone resorption. It inhibits the farnesyl pyrophosphate synthase enzyme in the mevalonate pathway, which is crucial for the function of osteoclasts . By disrupting this pathway, Zoledronic acid prevents the formation, function, and survival of osteoclasts, thereby reducing bone resorption .

Pharmacokinetics

Zoledronic acid exhibits linear pharmacokinetics and is administered intravenously . It has a large volume of distribution, indicating extensive tissue penetration . After administration, it is rapidly distributed to bone and then slowly released back into the systemic circulation . The terminal elimination half-life is approximately 146 hours . The major route of elimination of Zoledronic acid is through the kidney, primarily as unchanged drug .

Result of Action

The action of Zoledronic acid results in a decrease in bone turnover and an increase in bone mineral density . This can reduce the risk of fractures in conditions such as osteoporosis and can help to manage bone pain and prevent skeletal complications in conditions such as bone metastases and multiple myeloma .

Action Environment

The action of Zoledronic acid can be influenced by various environmental factors. For instance, the bioavailability of the drug can be affected by the patient’s renal function, as the drug is primarily eliminated through the kidneys . Additionally, the drug’s efficacy can be influenced by the patient’s calcium and vitamin D status, as adequate levels of these nutrients are important for bone health . Therefore, it is often recommended that patients receiving Zoledronic acid also receive supplemental calcium and vitamin D if dietary intake is inadequate .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N6-Monobutyryladenosine 3’:5’-Cyclic Monophosphate Sodium Salt involves the modification of adenosine monophosphate. The process typically includes the introduction of a butyryl group at the N6 position of adenosine. This modification is achieved through a series of chemical reactions, including esterification and cyclization. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of N6-Monobutyryladenosine 3’:5’-Cyclic Monophosphate Sodium Salt is scaled up using optimized reaction conditions. This includes the use of large-scale reactors, controlled temperature, and pressure conditions, as well as continuous monitoring of the reaction progress. The final product is purified using techniques such as crystallization, filtration, and chromatography to ensure it meets the required standards for research and commercial use.

Análisis De Reacciones Químicas

Types of Reactions

N6-Monobutyryladenosine 3’:5’-Cyclic Monophosphate Sodium Salt undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: The compound can be reduced to form different analogs with varying biological activities.

Substitution: Substitution reactions involve the replacement of one functional group with another, which can alter the compound’s properties and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of specific solvents to facilitate the desired transformations.

Major Products

Aplicaciones Científicas De Investigación

N6-Monobutyryladenosine 3’:5’-Cyclic Monophosphate Sodium Salt has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study nucleotide analogs and their interactions with enzymes and other biomolecules.

Biology: The compound is employed in studies related to signal transduction, particularly in understanding cyclic nucleotide pathways.

Medicine: It has potential therapeutic applications, including the development of drugs targeting specific signaling pathways.

Industry: The compound is used in the production of biochemical reagents and as a standard in analytical techniques.

Comparación Con Compuestos Similares

Similar Compounds

Adenosine Monophosphate: A precursor to N6-Monobutyryladenosine 3’:5’-Cyclic Monophosphate Sodium Salt, involved in similar biological processes.

N6-Benzoyladenosine 3’5’-Cyclic Monophosphate: Another derivative with different functional groups, used in similar research applications.

N6-Phenyladenosine 3’5’-Cyclic Monophosphate: A compound with a phenyl group at the N6 position, offering unique properties for biochemical studies.

Uniqueness

N6-Monobutyryladenosine 3’:5’-Cyclic Monophosphate Sodium Salt is unique due to its specific butyryl modification, which imparts distinct biochemical properties. This modification enhances its stability and interaction with specific molecular targets, making it a valuable tool in scientific research.

Propiedades

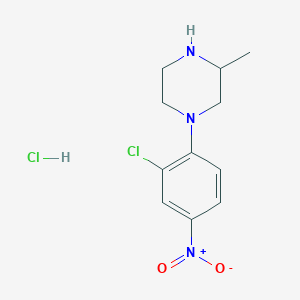

IUPAC Name |

1,2-dihydro-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3O/c6-2-3-1-4-5-2/h1H,(H2,3,4,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTSCEYDCZBRCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)NN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=O)NN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-5-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde](/img/structure/B7763680.png)

![4-{[4,6-Di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}benzoic acid](/img/structure/B7763682.png)

![2-[(4-Chloro-2-nitrophenyl)amino]-2-methylpropan-1-ol](/img/structure/B7763723.png)

![2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]propanoic acid](/img/structure/B7763762.png)